

# 5-Hydroxy Buspirone-d8: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxy Buspirone-d8

Cat. No.: B3028423

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, metabolism, and analytical methodologies for **5-Hydroxy Buspirone-d8**. This deuterated analog of a primary buspirone metabolite is a critical tool in pharmacokinetic and metabolic research, offering enhanced stability and analytical precision.

## Core Physicochemical Properties

**5-Hydroxy Buspirone-d8** is a deuterated form of 5-Hydroxy Buspirone, a significant metabolite of the anxiolytic drug buspirone. The strategic incorporation of eight deuterium atoms on the butyl chain enhances its utility as an internal standard in analytical studies.<sup>[1]</sup> Deuteration provides a distinct mass signature for mass spectrometry-based quantification and can increase metabolic stability due to the kinetic isotope effect.<sup>[1][2][3]</sup>

Table 1: General Physicochemical Properties of **5-Hydroxy Buspirone-d8** and Related Compounds

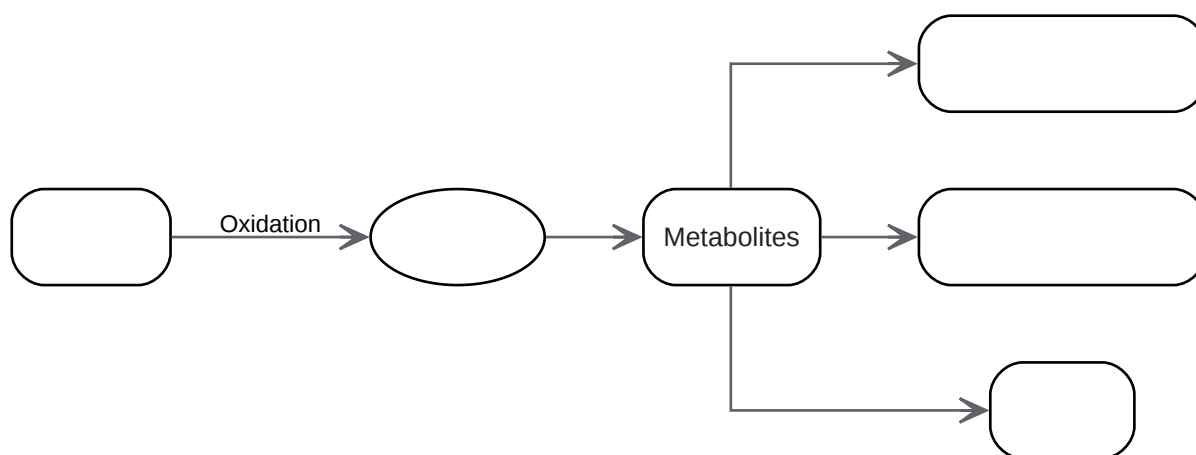
Property	5-Hydroxy Buspirone-d8	5-Hydroxy Buspirone	Buspirone
Molecular Formula	C <sub>21</sub> H <sub>23</sub> D <sub>8</sub> N <sub>5</sub> O <sub>3</sub>	C <sub>21</sub> H <sub>31</sub> N <sub>5</sub> O <sub>3</sub>	C <sub>21</sub> H <sub>31</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	409.56 g/mol	401.5 g/mol [4]	385.5 g/mol
CAS Number	1330164-16-3 (representative)	105496-33-1[4]	36505-84-7
Appearance	Off-White Solid[5]	Solid[4]	White crystalline powder
Melting Point	45-48°C[5]	Not available	201.5-202.5°C (as HCl salt)[6]

Table 2: Solubility and Dissociation Constant

Property	Value	Source
Solubility in Ethanol	Slightly soluble	[4]
Solubility in Methanol	Slightly soluble	[4]
Solubility in Water	Partly soluble (for Buspirone HCl)	[7]
Solubility in DMSO	100 mM (for Buspirone HCl)	[7]
pKa (Basic)	~7.6 (estimated based on Buspirone)	[8]

## Metabolism and Signaling Pathway

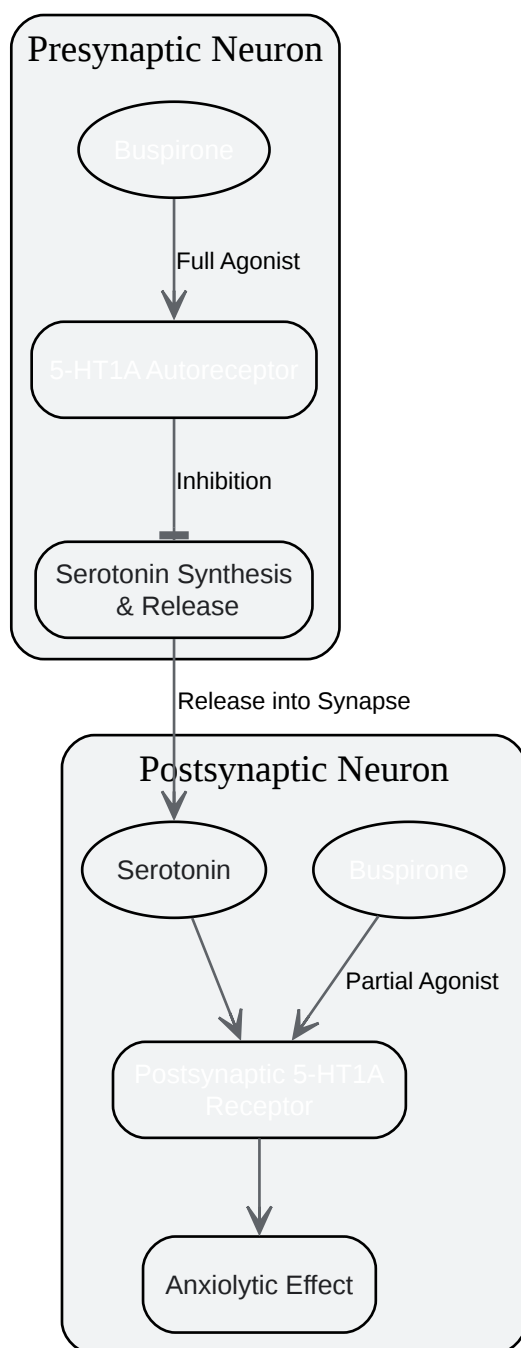
Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10] This process leads to the formation of several hydroxylated derivatives, including the pharmacologically active 6-hydroxybuspirone and the essentially inactive 5-hydroxybuspirone, as well as 1-(2-pyrimidinyl)-piperazine (1-PP).[9][10][11]



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### Buspirone Metabolism Pathway.

The primary mechanism of action of buspirone and its active metabolites involves the modulation of the serotonin 5-HT<sub>1A</sub> receptor.[12] Buspirone acts as a full agonist at presynaptic 5-HT<sub>1A</sub> autoreceptors and a partial agonist at postsynaptic 5-HT<sub>1A</sub> receptors.[12] This interaction ultimately leads to an increase in serotonergic neurotransmission.



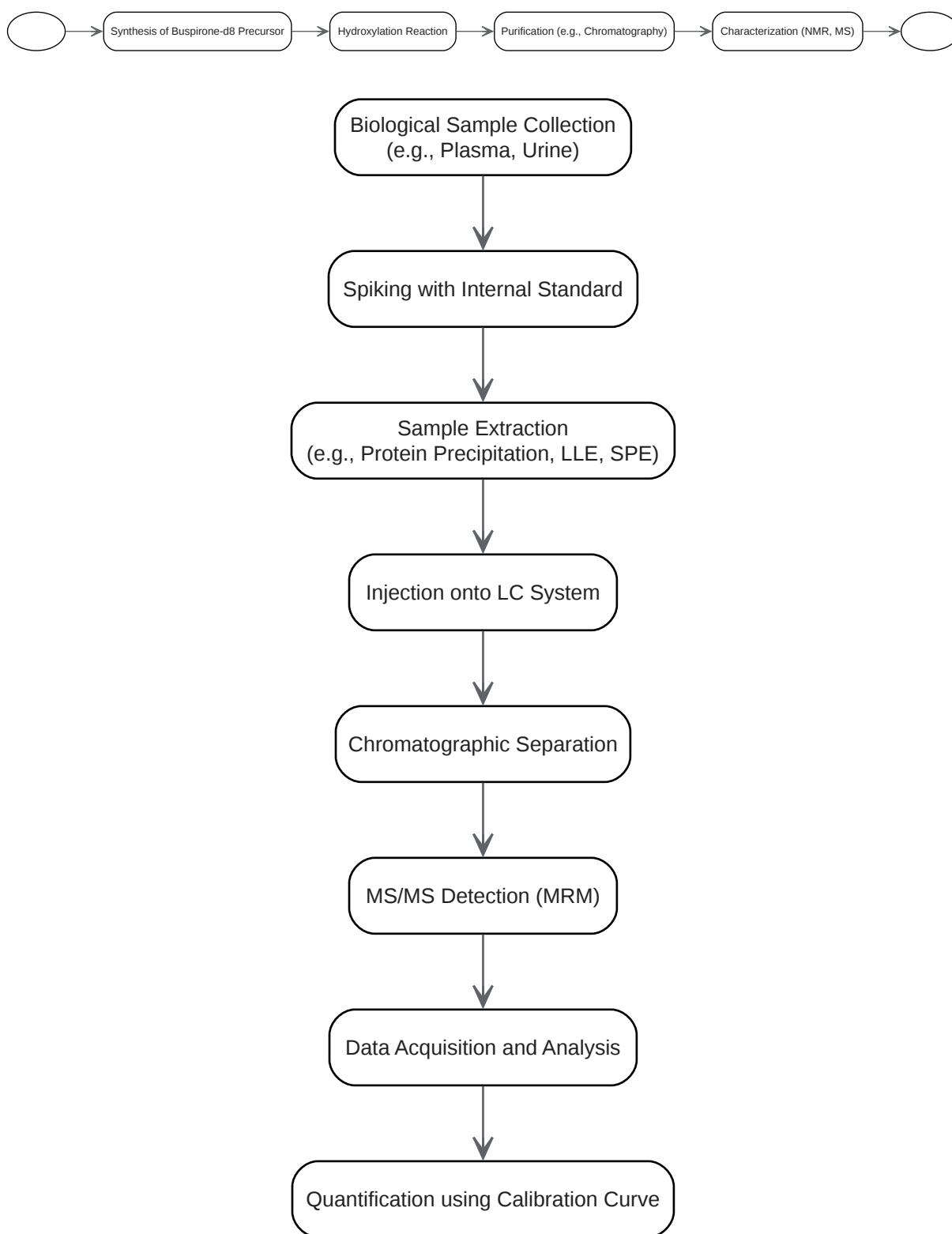
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### 5-HT1A Receptor Signaling Pathway.

## Experimental Protocols

### Synthesis of 5-Hydroxy Buspirone-d8

A general synthetic strategy for 5-Hydroxy Buspirone involves the hydroxylation of buspirone. For the deuterated analog, the synthesis would start with a deuterated precursor or involve a deuteration step. A common approach for buspirone synthesis involves the condensation of 1-(2-pyrimidinyl)-piperazine with a suitable butyl derivative and 3,3-tetramethylene glutarimide. [13][14] The hydroxylation can be achieved using various oxidizing agents. A detailed, step-by-step protocol for the deuterated version is often proprietary; however, a general workflow is outlined below.



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